2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Description
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 438.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Synthesis Methods
- The crystal structures of related compounds, which feature a folded conformation about the methylene C atom of the thioacetamide bridge, indicate the potential for diverse chemical interactions and reactivities. This folding leads to a specific spatial arrangement, which could influence the compound's biological activities (S. Subasri et al., 2016; S. Subasri et al., 2017).
- Research into dual thymidylate synthase and dihydrofolate reductase inhibitors demonstrates the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, with some compounds showing potent inhibitory activities. This suggests the relevance of studying compounds with similar cores for therapeutic applications (A. Gangjee et al., 2008).
Potential Biological Activities
- Vibrational spectroscopic analysis and quantum computational approaches have been used to characterize similar molecules, providing insights into their electronic and structural properties. These studies help in understanding the compound's reactivity and interactions at the molecular level, which are crucial for its biological activities (S. J. Jenepha Mary et al., 2022).
- The synthesis and evaluation of related thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activities highlight the potential of such compounds in cancer therapy. This research area could be significant for developing new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJMKCMBVABEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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